molecular formula C11H12N2O3 B1615443 methyl 3-amino-6-methoxy-1H-indole-2-carboxylate CAS No. 696649-63-5

methyl 3-amino-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B1615443
CAS No.: 696649-63-5
M. Wt: 220.22 g/mol
InChI Key: RBSGNWXMWYXCGC-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an amino group at the 3-position, a methoxy group at the 6-position, and a carboxylate ester at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-6-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a methoxy-substituted phenylhydrazine and an appropriate carboxylate ester precursor. The reaction is usually carried out under reflux conditions with an acid catalyst such as methanesulfonic acid in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used to replace the methoxy group under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 3-amino-1H-indole-2-carboxylate
  • Methyl 6-amino-1H-indole-2-carboxylate

Uniqueness

Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate is unique due to the specific positions of its functional groups. The presence of both an amino group at the 3-position and a methoxy group at the 6-position distinguishes it from other similar compounds. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 3-amino-6-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-6-3-4-7-8(5-6)13-10(9(7)12)11(14)16-2/h3-5,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSGNWXMWYXCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349807
Record name methyl 3-amino-6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696649-63-5
Record name methyl 3-amino-6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-amino-6-methoxy-1H-indole-2-carboxylate
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methyl 3-amino-6-methoxy-1H-indole-2-carboxylate

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